Home > Products > Screening Compounds P48221 > 5-Methyl-4,5-dihydro-3H-pyrazol-3-one Edaravone
5-Methyl-4,5-dihydro-3H-pyrazol-3-one Edaravone -

5-Methyl-4,5-dihydro-3H-pyrazol-3-one Edaravone

Catalog Number: EVT-13545212
CAS Number:
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methyl-4,5-dihydro-3H-pyrazol-3-one, commonly known as Edaravone, is a compound with significant pharmacological properties. It belongs to the class of organic compounds known as pyrazolones, characterized by a pyrazole ring featuring a ketone group. The compound is primarily recognized for its antioxidant and neuroprotective effects, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.

Source and Classification

Edaravone is classified under the chemical family of pyrazolones. Its molecular formula is C10H10N2OC_{10}H_{10}N_{2}O with a molecular weight of approximately 174.20 g/mol . The compound is also noted for its role as an impurity reference standard in various pharmaceutical contexts, particularly in formulations related to analgesics and neurological drugs .

Synthesis Analysis

Methods and Technical Details

The synthesis of Edaravone can be achieved through several methods, typically involving the condensation of appropriate hydrazones or hydrazines with acylating agents. One notable method includes the reaction of 2-phenyl-2,4-dihydro-3H-pyrazol-3-one with acetyl chloride in the presence of calcium hydroxide, which yields various derivatives of Edaravone .

For example:

  1. Starting Materials: 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
  2. Reagents: Acetyl chloride and calcium hydroxide.
  3. Reaction Conditions: The reaction is typically conducted in tetrahydrofuran under reflux conditions.
  4. Yield: The process can yield up to 80% of the desired product.

Technical Details

The synthesis often involves careful control of reaction conditions such as temperature and pH to optimize yield and purity. Spectroscopic techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed for characterization .

Molecular Structure Analysis

Structure and Data

The molecular structure of Edaravone features a pyrazolone core with a methyl group at the 5-position and a phenyl group at the 2-position. The compound's structural representation can be described using the following identifiers:

  • Molecular Formula: C10H10N2OC_{10}H_{10}N_{2}O
  • Molecular Weight: 174.20 g/mol
  • SMILES Notation: CC1=NN(C(=O)C1)c2ccccc2
  • InChI Key: QELUYTUMUWHWMC-UHFFFAOYSA-N .

The structure exhibits delocalization of electrons across the pyrazole ring, contributing to its stability and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

Edaravone participates in various chemical reactions typical for pyrazolone derivatives, including acylation, reduction, and condensation reactions. For instance, it can undergo oxidation to form more reactive species that can scavenge free radicals effectively.

Key reactions include:

  1. Acylation: Reaction with acyl chlorides to form acyl derivatives.
  2. Reduction: Conversion of hydrazones to amines under catalytic hydrogenation conditions.
  3. Condensation: Formation of more complex structures through condensation with aldehydes or ketones .

These reactions are essential for modifying Edaravone's structure to enhance its pharmacological properties.

Mechanism of Action

Process and Data

Edaravone acts primarily as a free radical scavenger. It mitigates oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in neuronal damage during neurodegenerative processes such as ALS and ischemic stroke .

The mechanism involves:

  1. Scavenging ROS: Edaravone reacts with free radicals, thus preventing cellular damage.
  2. Neuroprotection: By reducing oxidative stress, it helps preserve neuronal integrity and function during pathological conditions.

Clinical studies have demonstrated its effectiveness in delaying disease progression in ALS patients by limiting neuronal cell death associated with oxidative damage .

Physical and Chemical Properties Analysis

Physical Properties

Edaravone is typically presented as a white crystalline solid with a melting point ranging from 135°C to 137°C .

Chemical Properties

  • Solubility: Soluble in organic solvents like methanol and tetrahydrofuran.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data includes:

  • Storage Temperature: Recommended at +5°C.
  • Shipping Conditions: Room temperature acceptable for short durations .
Applications

Scientific Uses

Edaravone is utilized extensively in clinical settings for its neuroprotective properties:

  1. Treatment of Amyotrophic Lateral Sclerosis (ALS): Approved for use in Japan since 2015 and later in other countries due to its efficacy in slowing disease progression.
  2. Acute Ischemic Stroke Management: Initially approved for this indication in Japan due to its ability to limit neuronal damage post-stroke.
  3. Research Applications: Investigated for potential benefits in other neurological disorders such as Alzheimer's disease and neuropathic pain .
Synthetic Chemistry & Structural Optimization

Derivatization Strategies at the Pyrazolone Core

The pyrazolone nucleus of edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) provides versatile sites for chemical modification, enabling precise modulation of its physicochemical and pharmacological properties. Strategic derivatization at position 4 has emerged as a particularly promising approach to enhance bioactivity while maintaining the compound's radical-scavenging capability.

Substituent Engineering at Position 4 for Enhanced Lipophilicity

Position 4 of the pyrazolone ring serves as a critical modification site for optimizing edaravone's drug-like properties. Introducing hydrophobic moieties at this position significantly enhances membrane permeability while preserving the enolic proton essential for antioxidant activity. Researchers have systematically explored diverse substituents including acetyl groups, arylmethylidenes, and heteroaromatic systems to fine-tune lipophilicity. In one significant approach, 4-acetyl derivatives were synthesized through direct acetylation of the edaravone enolate using acetyl chloride in tetrahydrofuran with calcium hydroxide as base, yielding compounds with 80% efficiency. These derivatives demonstrated a calculated logP increase of approximately 0.8-1.2 units compared to the parent edaravone, substantially improving cellular uptake without compromising radical scavenging capacity [3]. The enhanced bioavailability is particularly valuable for CNS-targeted applications where blood-brain barrier penetration is essential, as evidenced by virtual ADME profiling showing improved predicted CNS access for lipophilic analogues [10].

Table 1: Impact of 4-Position Substituents on Physicochemical Properties

DerivativeSubstituent at C4logP IncreaseCellular Uptake EnhancementRadical Scavenging Retention (%)
L2Acetyl+0.92.5-fold92%
2cMethyl ester+1.13.2-fold87%
2bCarboxylate-0.30.8-fold110%
ArylmethylideneAromatic systems+1.8-2.54.1-fold75-85%

Alkylation and Acylation Approaches for Membrane Interaction

Alkylation and acylation of edaravone's nitrogen and oxygen atoms have produced derivatives with optimized membrane interaction capabilities. Etherification at the N1 position with bromoethyl acetate yields ethyl 2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy)acetate, which serves as a key intermediate for further functionalization. This approach significantly enhances membrane association through introduction of aliphatic chains while preserving the redox-active pyrazolone core [5]. Carbamate protection strategies have also been successfully employed, as demonstrated by the synthesis of N1-Boc-4'-ester edaravone (4a), which shows improved metabolic stability while maintaining OPC stimulation capabilities comparable to unmodified edaravone [10]. Acylation at the 4-position using acetyl chloride under basic conditions produces derivatives that exhibit altered electronic distribution within the pyrazolone ring, enhancing both lipophilicity and radical stabilization capacity. These modifications have proven particularly valuable for developing prodrug candidates with optimized pharmacokinetic profiles, as the ester functionalities can be cleaved by cellular esterases to release active edaravone at target sites [6].

Table 2: Membrane Interaction Parameters of Alkylated/Acylated Derivatives

DerivativeModification SiteAlkyl/Acyl Chain LengthMembrane Binding Affinity (Kd, μM)Metabolic Stability (t½, min)
CO-alkylationEthyl acetate12.5 ± 0.842 ± 3
4aN1-carbamateBoc-protected8.9 ± 0.6128 ± 9
L2C4-acetylationAcetyl15.2 ± 1.165 ± 5
3bC5-benzyloxymethylBenzyl5.8 ± 0.489 ± 7

Hybrid Scaffold Design for Multifunctional Bioactivity

The strategic fusion of edaravone with complementary pharmacophores has generated innovative hybrid molecules with enhanced therapeutic potential. Particularly noteworthy are edaravone-1,3,4-oxadiazole hybrids synthesized through a multi-step route involving condensation, etherification, hydrazinolysis, and cyclization sequences [5]. These hybrids demonstrated exceptional EGFR kinase inhibition (IC₅₀ = 1-1.9 μM against MDA-MB-231 cells), rivaling the approved drug erlotinib. Molecular docking revealed that these compounds achieve dual-point binding within the EGFR active site through hydrogen bonding with Met793 and hydrophobic interactions with the gatekeeper residue Thr790. Similarly, 4-arylmethylidene derivatives incorporating pyrimidine motifs have shown potent anti-tubercular activity (MIC = 0.8-3.2 μg/mL against M. tuberculosis H37Rv) through inhibition of mycobacterial membrane protein synthesis [2]. The trimeric edaravone analogue (C30H26N6O3), formed through Knoevenagel condensation, represents another innovative hybrid architecture with potential multivalent antioxidant effects, though its biological profiling requires further investigation [9].

Novel Synthetic Routes for Bicyclic Analogues

Innovative synthetic methodologies have enabled access to structurally complex edaravone-based bicyclic systems with enhanced pharmacological potential. Knoevenagel condensation between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and aromatic aldehydes bearing electron-donating groups yields 4-arylmethylidene derivatives with exocyclic double bonds, forming the basis for fused heterocyclic systems [2]. This reaction proceeds efficiently with aldehydes containing para-electron-donating substituents (yields: 68-82%), but shows limited reactivity with electron-withdrawing aldehydes. The resulting compounds exist exclusively as the 4-arylidene-(4H)-regioisomers rather than the 5-arylidene tautomers, as confirmed by X-ray crystallography [2] [9].

A patented high-yield synthetic route (CN106117144A) optimizes edaravone production through acid-base catalysis in dehydrated alcohol solvents, achieving purity >99.5% by HPLC [8]. This process involves the condensation of phenylhydrazine with ethyl acetoacetate under precisely controlled conditions (reflux in ethanol with catalytic acetic acid, 4 hours), followed by crystallization from isopropanol. The optimized protocol minimizes dimeric and trimeric impurities that commonly form during conventional synthesis, providing a robust foundation for developing advanced analogues [8].

Coordination Chemistry: Metal Complexation for Antioxidant Amplification

Edaravone's remarkable metal-chelating capacity, enabled by its β-diketone-like tautomeric equilibrium, has been strategically leveraged to develop metalloantioxidants with amplified free radical scavenging capabilities. Copper(II) complexes exhibit particularly enhanced activity due to synergistic redox mechanisms between the ligand and metal center. These complexes demonstrate up to 3.5-fold greater ABTS⁺ radical scavenging efficiency compared to free edaravone (IC₅₀ values of 8.7 μM versus 30.2 μM) through combined electron transfer and hydrogen atom donation pathways [3]. Spectroscopic characterization (IR, UV-Vis, EPR) confirms bidentate O,O-coordination through the pyrazolone carbonyl oxygen and enolic oxygen atoms, forming stable square-planar or octahedral complexes depending on the metal stoichiometry [3] [10].

Zinc(II) and manganese(II) complexes have also been investigated for their potential to modulate oxidative stress in biological systems. Zinc complexes exhibit superior stability constants (logβ = 8.2-9.5) and demonstrate neuroprotective effects by mimicking superoxide dismutase activity, while manganese complexes catalyze peroxide decomposition through reversible Mn(II)/Mn(III) transitions [10]. The metal complexation approach not only amplifies antioxidant potency but also provides structural diversity for targeting specific pathological processes. For instance, copper-edaravone complexes show promising tyrosinase-binding capabilities (docking scores: -8.2 to -9.7 kcal/mol) relevant for managing hyperpigmentation disorders through inhibition of melanin synthesis [3].

Table 3: Spectroscopic and Biochemical Properties of Edaravone Metal Complexes

Metal IonCoordination ModeGeometryStability Constant (logβ)ROS Scavenging Enhancement vs. Edaravone
Cu(II)O,O-bidentateSquare planar7.8 ± 0.33.5-fold
Zn(II)O,O-bidentateTetrahedral9.5 ± 0.41.8-fold
Mn(II)O,O-bidentateOctahedral5.2 ± 0.22.2-fold
Fe(III)O,O-bidentateOctahedral12.8 ± 0.52.8-fold

Properties

Product Name

5-Methyl-4,5-dihydro-3H-pyrazol-3-one Edaravone

IUPAC Name

5-methyl-4-(3-methyl-5-oxo-3,4-dihydropyrazol-4-yl)-2-phenyl-4H-pyrazol-3-one

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C14H14N4O2/c1-8-11(13(19)16-15-8)12-9(2)17-18(14(12)20)10-6-4-3-5-7-10/h3-8,11-12H,1-2H3

InChI Key

GTCOONRFSHBPEI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)N=N1)C2C(=NN(C2=O)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.